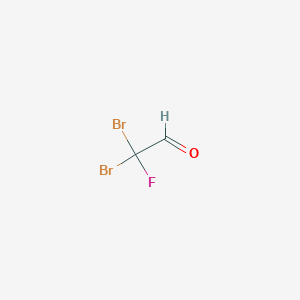
Dibromo(fluoro)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(fluoro)acetaldehyde is an organic compound characterized by the presence of two bromine atoms, one fluorine atom, and an aldehyde functional group attached to a carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromo(fluoro)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of fluoroacetaldehyde under controlled conditions. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the addition of bromine atoms to the fluoroacetaldehyde molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(fluoro)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Dibromo(fluoro)acetic acid.
Reduction: Dibromo(fluoro)ethanol.
Substitution: Iodo(fluoro)acetaldehyde.
Applications De Recherche Scientifique
Dibromo(fluoro)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated and brominated functional groups.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of dibromo(fluoro)acetaldehyde involves its reactivity with nucleophiles due to the presence of electrophilic centers (carbonyl carbon and bromine atoms). The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromoacetaldehyde: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
Fluoroacetaldehyde: Lacks the bromine atoms, resulting in different reactivity and applications.
Bromo(fluoro)acetaldehyde: Contains only one bromine atom, leading to variations in its chemical behavior
Uniqueness
Dibromo(fluoro)acetaldehyde is unique due to the combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
64316-15-0 |
|---|---|
Formule moléculaire |
C2HBr2FO |
Poids moléculaire |
219.83 g/mol |
Nom IUPAC |
2,2-dibromo-2-fluoroacetaldehyde |
InChI |
InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H |
Clé InChI |
XYHPBUYGFWDSRU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(F)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


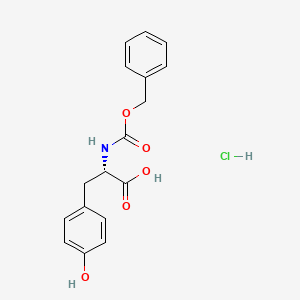
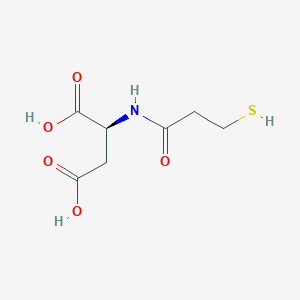
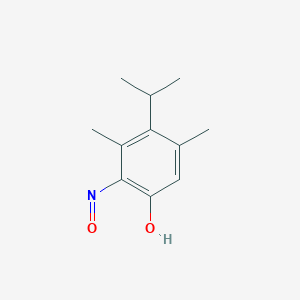
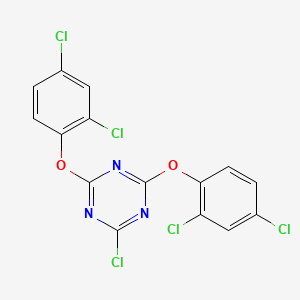
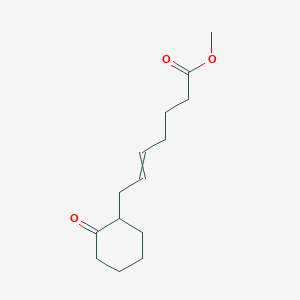

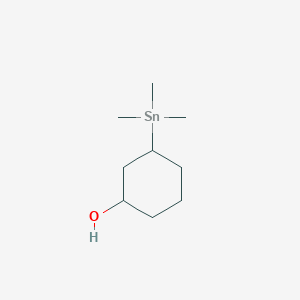
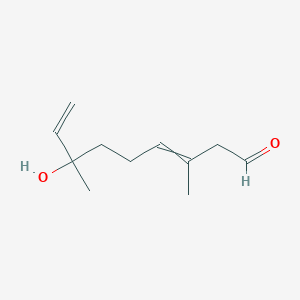
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
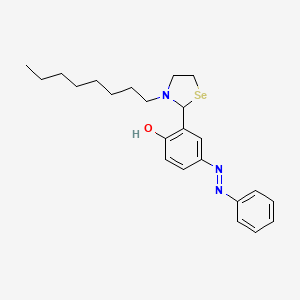

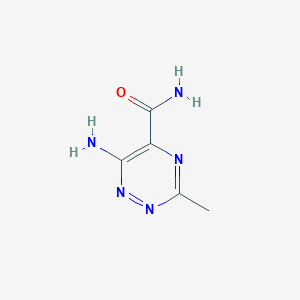

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
